BI-2865

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

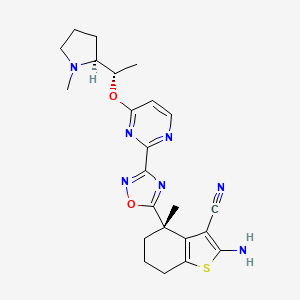

Fórmula molecular |

C23H27N7O2S |

|---|---|

Peso molecular |

465.6 g/mol |

Nombre IUPAC |

(4S)-2-amino-4-methyl-4-[3-[4-[(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethoxy]pyrimidin-2-yl]-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-1-benzothiophene-3-carbonitrile |

InChI |

InChI=1S/C23H27N7O2S/c1-13(15-6-5-11-30(15)3)31-17-8-10-26-20(27-17)21-28-22(32-29-21)23(2)9-4-7-16-18(23)14(12-24)19(25)33-16/h8,10,13,15H,4-7,9,11,25H2,1-3H3/t13-,15-,23-/m0/s1 |

Clave InChI |

MIUFORKWYHBPRW-HMFCALDFSA-N |

SMILES isomérico |

C[C@@H]([C@@H]1CCCN1C)OC2=NC(=NC=C2)C3=NOC(=N3)[C@]4(CCCC5=C4C(=C(S5)N)C#N)C |

SMILES canónico |

CC(C1CCCN1C)OC2=NC(=NC=C2)C3=NOC(=N3)C4(CCCC5=C4C(=C(S5)N)C#N)C |

Origen del producto |

United States |

Foundational & Exploratory

BI-2865 mechanism of action on KRAS G12D

An In-Depth Technical Guide to the Mechanism of Action of BI-2865 on KRAS G12D

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent.[2] For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets in its active state. The discovery of inhibitors that target the inactive, GDP-bound state has marked a significant breakthrough. This guide provides a detailed technical overview of this compound, a non-covalent, pan-KRAS inhibitor that effectively targets the KRAS G12D mutant by locking it in its inactive conformation.[3][4]

Core Mechanism of Action

This compound is a potent, non-covalent inhibitor that selectively binds to the GDP-bound, inactive "OFF" state of KRAS.[3][5] Its mechanism is centered on acting as a protein-protein interaction (PPI) inhibitor.[4] Specifically, this compound binds to a region known as the switch-II pocket of KRAS.[6][7] This binding event physically obstructs the interaction between KRAS and Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1).[4]

Under normal physiological conditions, SOS1 facilitates the exchange of GDP for GTP, which transitions KRAS to its active "ON" state.[1][8] By preventing the KRAS-SOS1 interaction, this compound effectively traps KRAS G12D in its inactive GDP-bound form.[4] This halt in the nucleotide exchange cycle prevents the activation of KRAS and consequently blocks the downstream signaling cascades responsible for oncogenic proliferation and survival, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[1][4][9]

Co-crystal structure analysis of this compound in complex with KRAS G12D (PDB ID: 8AZY) reveals that the inhibitor settles into the switch-II pocket, making key contacts with amino acid residues such as E62, Q61, R68, and D69.[7][10][11] These interactions, including direct ionic interactions and water-mediated hydrogen bonds, stabilize the inactive conformation and underpin the inhibitory mechanism.[10]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]

- 4. aurorabiolabs.com [aurorabiolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 8. benchchem.com [benchchem.com]

- 9. Determining the ERK-regulated phosphoproteome driving KRAS-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

In-Depth Technical Guide: Binding Affinity of BI-2865 for KRAS G13D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of BI-2865, a non-covalent pan-KRAS inhibitor, with a specific focus on its interaction with the KRAS G13D mutant. The information presented herein is intended to support further research and drug development efforts targeting KRAS-driven malignancies.

Quantitative Binding Affinity Data

This compound exhibits high-affinity binding to various KRAS mutants, including KRAS G13D. The dissociation constant (Kd) is a key metric for quantifying the strength of this interaction, with a lower Kd value indicating a stronger binding affinity. The binding affinities of this compound for wild-type (WT) KRAS and several common mutants are summarized in the table below. This data was determined by Isothermal Titration Calorimetry (ITC).

| KRAS Variant | Dissociation Constant (Kd) (nM) |

| KRAS G13D | 4.3 [1][2][3][4] |

| KRAS G12C | 4.5[1][2][3][4] |

| KRAS WT | 6.9[1][2][3][4] |

| KRAS G12V | 26[1][2][3][4] |

| KRAS G12D | 32[1][2][3][4] |

In addition to direct binding affinity, the half-maximal inhibitory concentration (IC50) provides a measure of the functional potency of an inhibitor. This compound has been shown to inhibit the proliferation of BaF3 cells expressing various KRAS mutants with a mean IC50 of approximately 140 nM.[1][3][4][5]

Mechanism of Action

This compound is a non-covalent inhibitor that selectively binds to the inactive, GDP-bound state of KRAS.[5][6] By binding to this conformation, this compound prevents the exchange of GDP for GTP, a critical step in KRAS activation. This mechanism effectively locks KRAS in its "off" state, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.[4][7] The selectivity of this compound for KRAS over other RAS isoforms, such as HRAS and NRAS, is attributed to its interaction with a specific residue within the switch II binding pocket (His95) that is unique to KRAS.[8]

Experimental Protocols

While specific, detailed experimental protocols for the determination of this compound binding affinity are not publicly available in full, the following outlines the general principles of the methodologies likely employed.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to measure the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (KRAS G13D).

General Protocol:

-

Sample Preparation:

-

Recombinant KRAS G13D protein is purified and dialyzed into a specific buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4).

-

This compound is dissolved in the same buffer to the desired concentration.

-

-

ITC Experiment:

-

The KRAS G13D protein solution is placed in the sample cell of the ITC instrument.

-

The this compound solution is loaded into the injection syringe.

-

A series of small, precise injections of this compound into the protein solution is performed.

-

The heat released or absorbed during each injection is measured.

-

-

Data Analysis:

-

The resulting thermogram is analyzed to determine the binding stoichiometry (n), enthalpy change (ΔH), and the dissociation constant (Kd).

-

Cell Proliferation Assay (e.g., MTS/MTT Assay)

This assay is used to determine the effect of an inhibitor on the viability and proliferation of cancer cells.

General Protocol:

-

Cell Culture:

-

BaF3 cells engineered to express KRAS G13D are cultured in appropriate media supplemented with growth factors.

-

-

Treatment:

-

Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.

-

-

Incubation:

-

The plates are incubated for a specified period (e.g., 72 hours).

-

-

Viability Measurement:

-

A reagent such as MTS or MTT is added to the wells. This reagent is converted into a colored formazan product by metabolically active cells.

-

The absorbance of the formazan product is measured using a plate reader.

-

-

Data Analysis:

-

The absorbance values are used to calculate the percentage of cell viability relative to untreated controls.

-

The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Experimental Workflows

The binding of this compound to KRAS G13D inhibits downstream signaling through the MAPK pathway. The following diagrams illustrate the canonical KRAS signaling pathway and a typical experimental workflow for evaluating the efficacy of a KRAS inhibitor.

Caption: KRAS G13D Signaling Pathway Inhibition by this compound.

Caption: Workflow for Evaluating a KRAS G13D Inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | KRAS Inhibitor | Antiproliferative | TargetMol [targetmol.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. This compound | pan-KRAS inhibitor | Probechem Biochemicals [probechem.com]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Pan-KRAS Inhibitors BI-2493 and this compound Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Advantage: A Technical Guide to the Pan-KRAS Inhibitor BI-2865

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the non-covalent pan-KRAS inhibitor, BI-2865, with a specific focus on its remarkable selectivity for KRAS over its closely related isoforms, HRAS and NRAS. Through a comprehensive review of available data, this document outlines the quantitative metrics of this compound's binding affinity and cellular potency, details the experimental protocols used for its characterization, and visually represents the key biological pathways and experimental workflows.

Executive Summary

This compound is a potent inhibitor that targets the inactive, GDP-bound state of KRAS. It effectively inhibits both wild-type and a broad spectrum of oncogenic KRAS mutants. A key feature of this compound is its significant selectivity for KRAS isoforms (KRAS4A and KRAS4B) over HRAS and NRAS, minimizing potential off-target effects and offering a wider therapeutic window. This selectivity is largely attributed to specific amino acid differences in the switch-II pocket, particularly at position 95, where KRAS possesses a histidine residue (H95) that is absent in NRAS (leucine) and HRAS (glutamine). This distinction forms a critical interaction point for this compound, underpinning its isoform-specific activity.

Data Presentation: Quantitative Selectivity and Potency

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key data, demonstrating its high affinity for KRAS and significantly lower potency against HRAS and NRAS.

Table 1: Biochemical Binding Affinity of this compound to RAS Isoforms

| Target Protein | Method | Binding Affinity (KD) [nM] |

| KRAS (Wild-Type) | Isothermal Titration Calorimetry (ITC) | 6.9[1][2][3] |

| KRAS G12C | Isothermal Titration Calorimetry (ITC) | 4.5[1][2][3] |

| KRAS G12D | Isothermal Titration Calorimetry (ITC) | 32[1][2][3] |

| KRAS G12V | Isothermal Titration Calorimetry (ITC) | 26[1][2][3] |

| KRAS G13D | Isothermal Titration Calorimetry (ITC) | 4.3[1][2][3] |

Table 2: Cellular Activity of this compound against RAS Isoforms

| Assay Type | Cell Line Model | Target | Potency (IC50) |

| KRAS Activation Inhibition | Engineered Cells | KRAS Splice Variants 4A/4B | < 10 nM[4] |

| KRAS Activation Inhibition | Engineered Cells | NRAS | 5 - 10 µM[4] |

| KRAS Activation Inhibition | Engineered Cells | HRAS | 5 - 10 µM[4] |

| Anti-Proliferation | Ba/F3 cells expressing KRAS G12C/G12D/G12V | KRAS Mutants | ~140 nM (mean)[1][2][3] |

| Downstream Signaling (pERK) | KRAS Mutant Cancer Models | pERK | ~150 nM (mean)[4] |

| Downstream Signaling (pRSK) | KRAS Mutant Cancer Models | pRSK | ~70 nM (mean)[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to characterize the selectivity and potency of this compound.

Isothermal Titration Calorimetry (ITC)

This biochemical assay directly measures the binding affinity (KD) between a small molecule and a protein by quantifying the heat change upon binding.

Methodology:

-

Protein Preparation: Recombinant, purified KRAS, HRAS, and NRAS proteins (truncated, e.g., residues 1-169) are loaded with GDP by incubation with a molar excess of the nucleotide in the presence of alkaline phosphatase to hydrolyze any contaminating GTP. The GDP-loaded protein is then purified by size-exclusion chromatography.

-

Sample Preparation: The purified protein is dialyzed against the ITC buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.5 mM TCEP). The protein concentration is precisely determined. This compound is dissolved in 100% DMSO and then diluted in the ITC buffer to the final desired concentration, ensuring the final DMSO concentration is matched in both the syringe and the cell.

-

ITC Experiment: The experiments are performed on an automated microcalorimeter. The sample cell is filled with the purified RAS protein (typically 10-20 µM). The syringe is loaded with this compound (typically 100-200 µM).

-

Titration: A series of small injections (e.g., 2 µL) of the this compound solution into the protein solution is carried out at a constant temperature (e.g., 25°C). The heat released or absorbed after each injection is measured.

-

Data Analysis: The resulting data are fitted to a single-site binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Proliferation Assay (Ba/F3 Model)

This assay assesses the ability of an inhibitor to suppress the growth of cells that are dependent on a specific oncogenic driver for their proliferation and survival.

Methodology:

-

Cell Line Engineering: The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, is engineered to express specific human KRAS mutants (e.g., G12C, G12D, G12V), HRAS, or NRAS. This renders the cells IL-3 independent, with their proliferation now driven by the expressed RAS oncoprotein.

-

Cell Seeding: The engineered Ba/F3 cells are washed to remove any residual IL-3 and seeded into 96-well plates at a low density (e.g., 3,000 cells per well) in RPMI-1640 medium supplemented with 10% fetal bovine serum but without IL-3.

-

Compound Treatment: this compound is serially diluted to various concentrations and added to the wells. A DMSO vehicle control is also included.

-

Incubation: The plates are incubated for a period of 5 days to allow for cell proliferation.

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

-

Data Analysis: The luminescence data is normalized to the DMSO control, and the results are plotted against the inhibitor concentration. A dose-response curve is fitted to determine the half-maximal inhibitory concentration (IC50).

Western Blotting for Downstream Signaling (pERK)

This technique is used to measure the levels of phosphorylated ERK (pERK), a key downstream effector in the RAS-MAPK signaling pathway, to determine the extent of pathway inhibition by this compound.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines with known KRAS mutations are seeded and allowed to adhere overnight. The cells are then serum-starved for a few hours before being treated with various concentrations of this compound or a DMSO vehicle control for a defined period (e.g., 2 hours).

-

Protein Extraction: Following treatment, the cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% bovine serum albumin or non-fat milk) to prevent non-specific antibody binding. It is then incubated overnight with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK) as a loading control.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is captured using an imaging system.

-

Data Analysis: The band intensities for p-ERK are quantified and normalized to the corresponding total ERK bands to determine the relative level of ERK phosphorylation.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the KRAS signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

Caption: KRAS Signaling Pathway and this compound Inhibition Point.

Caption: Workflow for Determining this compound Selectivity.

References

- 1. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth [ideas.repec.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]

The Structural Basis of BI-2865 for Pan-KRAS Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural basis and mechanism of action of BI-2865, a potent, non-covalent, pan-KRAS inhibitor. By targeting the inactive, GDP-bound state of KRAS, this compound effectively inhibits a broad spectrum of KRAS mutants, offering a promising therapeutic strategy for a wide range of KRAS-driven cancers. This document details the binding affinities, cellular activities, and the experimental methodologies used to characterize this inhibitor.

Core Concepts of this compound Action

This compound operates as a protein-protein interaction (PPI) inhibitor. It selectively binds to a pocket on KRAS, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1 and SOS2.[1] This blockade of nucleotide exchange traps KRAS in its inactive "OFF" state, thereby inhibiting downstream oncogenic signaling through the MAPK pathway.[1][2][3] A key feature of this compound is its selectivity for KRAS over other RAS isoforms such as HRAS and NRAS, which is attributed to evolutionary divergence in the GTPase domain of RAS isoforms.[4]

Quantitative Data Summary

The following tables summarize the binding affinities and cellular inhibitory concentrations of this compound against various KRAS mutants and cell lines.

Table 1: Binding Affinity of this compound to KRAS Mutants

| KRAS Mutant | Binding Affinity (KD) (nM) |

| Wild-Type (WT) | 6.9[5][6][7] |

| G12C | 4.5[5][6][7] |

| G12D | 32[5][6][7] |

| G12V | 26[5][6][7] |

| G13D | 4.3[5][6][7] |

Table 2: Cellular Activity of this compound

| Cell Line | KRAS Mutant | IC50 (nM) |

| Ba/F3 expressing G12C | G12C | ~140[5][6] |

| Ba/F3 expressing G12D | G12D | ~140[5][6] |

| Ba/F3 expressing G12V | G12V | ~140[5][6] |

Signaling Pathway and Mechanism of Action

This compound inhibits the KRAS signaling pathway by preventing the activation of KRAS. The following diagrams illustrate the canonical KRAS signaling pathway and the mechanism of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Protein Expression and Purification for Crystallography

A reliable source of high-quality, homogeneous KRAS protein is essential for structural studies.

Workflow:

Protocol:

-

Transformation: Transform E. coli BL21(DE3) cells with a pET-21a plasmid containing the His-tagged KRAS mutant of interest (e.g., KRASG12D).[8]

-

Cell Culture: Grow the transformed bacteria in Terrific Broth (TB) at 37°C until the optical density at 600 nm (OD600) reaches 0.6.[8]

-

Protein Expression Induction: Induce protein expression by adding 0.5 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture for 3.5 hours at 37°C.[8]

-

Cell Harvesting: Harvest the bacterial cells by centrifugation.[8]

-

Lysis: Resuspend the cell pellet in lysis buffer (e.g., 40 mM HEPES pH 7.5, 500 mM NaCl, 5 mM MgCl2, 10 mM Imidazole) and lyse the cells using a microfluidizer.[8]

-

Purification: Clarify the lysate by centrifugation and load the supernatant onto a HisTrap HP column pre-equilibrated with lysis buffer. Elute the purified KRAS protein.[8]

X-ray Crystallography of KRAS-BI-2865 Complex

X-ray crystallography provides high-resolution structural information on the interaction between this compound and KRAS.

Protocol:

-

Crystallization: Mix the purified KRAS protein with this compound and set up crystallization trials using vapor diffusion methods (hanging or sitting drop). Screen a variety of crystallization conditions (e.g., different precipitants, pH, and temperature).

-

Crystal Harvesting and Cryo-protection: Once crystals of sufficient size are obtained, harvest them and soak them in a cryo-protectant solution (e.g., crystallization solution supplemented with glycerol) before flash-cooling in liquid nitrogen.

-

Data Collection: Expose the frozen crystal to a high-intensity X-ray beam at a synchrotron source. Collect diffraction data.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build the atomic model of the KRAS-BI-2865 complex into the electron density map and refine the structure to obtain the final coordinates. The structure of KRAS-G12D in complex with this compound has been solved at a resolution of 1.09 Å.[9]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of this compound to KRAS.

Protocol:

-

Chip Preparation: Covalently immobilize the purified KRAS protein (ligand) onto a CM5 sensor chip using standard amine coupling chemistry. This involves activating the carboxymethylated dextran surface with a mixture of 0.4 M EDC and 0.1 M NHS.

-

Analyte Preparation: Prepare a series of concentrations of this compound (analyte) in a suitable running buffer (e.g., PBS with a small percentage of DMSO).

-

Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate (e.g., 30-50 µL/min). Monitor the binding in real-time as a change in response units (RU).

-

Dissociation Measurement: After the association phase, switch back to the running buffer and monitor the dissociation of the inhibitor from the KRAS protein.

-

Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound analyte.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Cellular Proliferation (MTT) Assay

The MTT assay is a colorimetric assay used to assess the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., those harboring KRAS mutations) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 490 nm or 570 nm using a microplate reader.

-

IC50 Determination: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell proliferation.

Western Blot Analysis of Downstream Signaling

Western blotting is used to detect changes in the phosphorylation status of key proteins in the KRAS downstream signaling pathway, such as pERK, and the expression of downstream targets like DUSP6.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for pERK, total ERK, DUSP6, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

-

Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative levels of pERK and DUSP6, normalized to the loading control and total ERK.

Conclusion

This compound represents a significant advancement in the development of pan-KRAS inhibitors. Its ability to non-covalently bind to the inactive state of a wide range of KRAS mutants provides a powerful tool for targeting KRAS-driven cancers. The detailed structural and functional characterization, supported by the experimental protocols outlined in this guide, provides a solid foundation for further preclinical and clinical investigation of this promising therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. Crystallographic Studies of KRAS in Complex with Small Molecules and RAS-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Crystal Packing Reveals a Potential Autoinhibited KRAS Dimer Interface and a Strategy for Small-Molecule Inhibition of RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

The Genesis of a Pan-KRAS Inhibitor: A Technical Overview of BI-2865's Discovery and Synthesis

For Immediate Release

A deep dive into the discovery, mechanism of action, and synthesis of BI-2865, a novel, non-covalent pan-KRAS inhibitor, is detailed in this comprehensive technical guide. Addressed to researchers, scientists, and professionals in drug development, this document outlines the key preclinical data, experimental methodologies, and the scientific rationale that underscores the potential of this compound in oncology.

This compound has emerged as a significant molecule in the landscape of targeted cancer therapy. It functions as a potent and reversible pan-KRAS inhibitor, a class of drugs long sought after due to the high prevalence of KRAS mutations in various cancers. This guide provides an in-depth look at the discovery and synthesis of this promising compound.

Discovery and Mechanism of Action

The discovery of this compound originated from a KRASG12C inhibitor program.[1][2] Initial efforts identified a potent, non-covalent KRAS inhibitor that demonstrated cellular activity against a wide range of KRAS alleles, while maintaining selectivity against HRAS and NRAS.[1][2] This lead compound was further refined through techniques such as NMR-based fragment discovery and co-crystallization with GDP-KRAS to optimize its structure-activity relationship.

This compound exerts its effect by binding to the inactive, GDP-bound state of KRAS.[3] This action prevents the exchange of GDP for GTP, a critical step in the activation of KRAS. By locking KRAS in its "off" state, this compound effectively blocks downstream signaling through the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[3]

A noteworthy aspect of this compound is its pan-inhibitory profile, demonstrating activity against not only the common G12C, G12D, and G12V mutations but also wild-type KRAS.[4] This broad activity suggests its potential utility in cancers driven by various KRAS mutations and even in tumors with KRAS wild-type amplification.[5][6]

Quantitative Analysis of this compound Activity

The potency and cellular efficacy of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Target | Binding Affinity (KD, nM) |

| KRAS WT | 6.9 |

| KRASG12C | 4.5 |

| KRASG12D | 32 |

| KRASG12V | 26 |

| KRASG13D | 4.3 |

Caption: Binding affinities of this compound to wild-type and various mutant KRAS proteins. Data sourced from MedchemExpress.[4]

| Cell Line | KRAS Status | IC50 (nM) (approx.) |

| BaF3 expressing | G12C, G12D, or G12V | 140 |

| NCI-H358 | G12C | < 100 |

| MIA PaCa-2 | G12C | < 100 |

Caption: In vitro anti-proliferative activity of this compound in various cancer cell lines. Data sourced from MedKoo Biosciences and MedchemExpress.[3][4]

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the KRAS signaling pathway and a generalized workflow for the discovery of such an inhibitor.

Caption: KRAS Signaling Pathway and this compound Mechanism of Action.

Caption: Generalized Drug Discovery Workflow for a Pan-KRAS Inhibitor.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol is often proprietary, the synthesis of this compound has been described in the supplementary materials of scientific publications. Researchers are encouraged to consult these resources for specific synthetic methods.

Key Experimental Protocols

The characterization of this compound involved a suite of standard and specialized biological assays. Below are generalized protocols for some of the key experiments cited in the evaluation of this inhibitor.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blotting for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins, such as P-glycoprotein (P-gp).

-

Protein Extraction: Lyse cells to extract total protein and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-P-gp).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

Flow Cytometry for Doxorubicin Accumulation

This assay is employed to measure the intracellular accumulation of fluorescent compounds like doxorubicin, which is relevant for studying multidrug resistance.

-

Cell Treatment: Treat cancer cells with doxorubicin in the presence or absence of this compound for a defined period.

-

Cell Harvesting and Washing: Harvest the cells and wash them to remove any extracellular doxorubicin.

-

Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them using a flow cytometer. The instrument will measure the fluorescence intensity of individual cells, which corresponds to the amount of intracellular doxorubicin.

In Vivo Studies

Preclinical evaluation of this compound has been conducted in xenograft models.[3] In these studies, human cancer cells with KRAS mutations are implanted into immunocompromised mice. The mice are then treated with this compound, and tumor growth is monitored over time to assess the in vivo efficacy of the compound. These studies have demonstrated that daily oral dosing of this compound can lead to tumor stasis or regression in models harboring KRAS G12C mutations.[3]

Conclusion

This compound represents a significant advancement in the quest to develop effective therapies against KRAS-driven cancers. Its pan-inhibitory profile and non-covalent binding mechanism offer potential advantages in overcoming resistance and expanding the treatable patient population. The data and methodologies presented in this guide provide a foundational understanding for further research and development in this critical area of oncology.

References

- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the expression levels of P-gp by western blot analysis [bio-protocol.org]

- 6. revvity.com [revvity.com]

The Pan-KRAS Inhibitor BI-2865: A Technical Guide to its Role in Suppressing Downstream MAPK Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS is a pivotal signaling protein in the RAS/MAPK pathway, which governs fundamental cellular processes such as proliferation and survival.[1] Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers, leading to constitutive activation of the protein and uncontrolled cell growth.[1] BI-2865 has emerged as a potent, non-covalent, pan-KRAS inhibitor that selectively targets the inactive, GDP-bound state of both wild-type and a wide array of mutant KRAS proteins.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory effects on downstream MAPK signaling, and detailed protocols for key experimental assays.

Mechanism of Action of this compound

This compound functions as a protein-protein interaction (PPI) inhibitor. It binds to a pocket on the KRAS protein, preventing the interaction with Guanine Nucleotide Exchange Factors (GEFs) like Son of Sevenless (SOS1).[2] This inhibition of the KRAS-SOS1 interaction is crucial because SOS1 facilitates the exchange of GDP for GTP, a necessary step for KRAS activation.[1][2] By locking KRAS in its inactive GDP-bound state, this compound effectively blocks the activation of downstream effector proteins, most notably RAF, which is the entry point to the MAPK signaling cascade.[4][5] This ultimately leads to a reduction in the phosphorylation of MEK and ERK, key kinases in the pathway, thereby suppressing oncogenic signaling and inhibiting tumor cell proliferation.[3][6]

Quantitative Data

This compound demonstrates high-affinity binding to various KRAS mutants and potent inhibition of cancer cell proliferation and downstream signaling. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound to KRAS Variants

| KRAS Variant | Dissociation Constant (KD) (nM) |

| Wild-Type (WT) | 6.9[7] |

| G12C | 4.5[7] |

| G12D | 32[7] |

| G12V | 26[7] |

| G13D | 4.3[7] |

Table 2: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line/Target | IC50 (nM) |

| Proliferation | BaF3 cells expressing KRAS G12C, G12D, or G12V | ~140 (mean)[7] |

| KRAS-SOS1 Interaction | Biochemical Assay | <11[2] |

| ERK Phosphorylation | KRAS mutant models | ~150 (mean)[3] |

| RSK Phosphorylation | KRAS mutant models | ~70 (mean)[3] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

KRAS::SOS1 Interaction Assay (HTRF - Homogeneous Time-Resolved Fluorescence)

This biochemical assay quantifies the ability of this compound to disrupt the interaction between KRAS and SOS1.

Materials:

-

Tag1-SOS1 protein

-

Tag2-KRAS-WT protein (GDP-loaded)

-

Anti-Tag1-Terbium (HTRF donor)

-

Anti-Tag2-XL665 (HTRF acceptor)

-

This compound

-

Assay Buffer

-

White 384-well plate

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add 2 µL of the this compound dilution.

-

Add 4 µL of Tag1-SOS1 protein solution.

-

Add 4 µL of Tag2-KRAS-WT protein solution.

-

Prepare a pre-mixed solution of anti-Tag1-Tb3+ and anti-Tag2-XL665.

-

Dispense 10 µL of the antibody pre-mix into each well.

-

Seal the plate and incubate at room temperature for 15 minutes to overnight, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at 665 nm. A decrease in the HTRF signal indicates inhibition of the KRAS-SOS1 interaction.

Cell Proliferation Assay (BaF3 Cells)

This cell-based assay determines the effect of this compound on the proliferation of cells dependent on KRAS signaling.

Materials:

-

BaF3 cells engineered to express a specific KRAS mutant (e.g., G12C, G12D, or G12V)

-

Culture medium without IL-3

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

White, flat-bottom 96-well plates

Procedure:

-

Seed the KRAS-mutant BaF3 cells in a 96-well plate at a density of approximately 30,000 cells per well in 150 µL of IL-3-free medium.[8]

-

Prepare a serial dilution of this compound.

-

Add 50 µL of the this compound dilutions to the corresponding wells.

-

Incubate the plate for 5 days at 37°C in a humidified 5% CO2 incubator.[7]

-

Allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. A decrease in luminescence indicates reduced cell viability and proliferation.

Western Blot Analysis of ERK Phosphorylation

This assay is used to directly measure the inhibition of downstream MAPK signaling by assessing the phosphorylation status of ERK.

Materials:

-

KRAS mutant cancer cell line

-

This compound

-

Cell lysis buffer

-

Primary antibodies: anti-pERK1/2 and anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the pERK/total ERK ratio indicates inhibition of the MAPK pathway.

Conclusion

This compound is a promising pan-KRAS inhibitor that effectively suppresses downstream MAPK signaling by preventing the activation of KRAS. Its ability to target a broad range of KRAS mutants highlights its potential as a valuable therapeutic agent in the treatment of KRAS-driven cancers. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of this compound and advance the development of novel KRAS inhibitors.

References

- 1. blossombio.com [blossombio.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | pan-KRAS inhibitor | Probechem Biochemicals [probechem.com]

- 4. Drugging the ‘undruggable’ KRAS: breakthroughs, challenges, and opportunities in pancreatic cancer | Cancer Biology & Medicine [cancerbiomed.org]

- 5. This compound | KRAS Inhibitor | Antiproliferative | TargetMol [targetmol.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. youtube.com [youtube.com]

Exploring the Cellular Dynamics of BI-2865: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-2865 is a potent, non-covalent pan-KRAS inhibitor that represents a significant advancement in the pursuit of therapies for KRAS-driven cancers.[1][2] By binding to the inactive GDP-bound state of both wild-type and mutant KRAS, this compound effectively blocks the interaction with guanine nucleotide exchange factors like SOS1/2.[2][3] This action prevents the activation of KRAS and subsequently inhibits downstream oncogenic signaling pathways, leading to an anti-proliferative effect in cancer cells.[1][2] This technical guide provides an in-depth exploration of the cellular uptake and distribution of this compound, summarizing key experimental findings and methodologies for its study.

Cellular Uptake and Permeability

While specific quantitative data on the cellular uptake of this compound is not extensively published, it has been characterized as having good cellular permeability based on Caco-2 assays.[2] The Caco-2 permeability assay is a standard in vitro method used to predict human intestinal absorption of drugs.

A critical aspect of the net intracellular concentration of this compound is its interaction with efflux pumps. Research has shown that this compound can act as an inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells.[4][5] By blocking the efflux function of P-gp, this compound can increase the intracellular accumulation of other chemotherapeutic agents, such as doxorubicin.[4][5]

Quantitative Data Summary

Due to the limited availability of direct quantitative data for this compound uptake, the following table summarizes its inhibitory activities, which are dependent on its ability to enter the cell and engage its target.

| Parameter | Cell Line/System | Value | Reference |

| KRAS Binding Affinity (KD) | Wild-Type KRAS | 6.9 nM | [6] |

| KRAS G12C | 4.5 nM | [6] | |

| KRAS G12D | 32 nM | [6] | |

| KRAS G12V | 26 nM | [6] | |

| KRAS G13D | 4.3 nM | [6] | |

| Inhibition of Proliferation (IC50) | BaF3 cells (KRAS G12C, G12D, or G12V) | ~140 nM | [6] |

| P-gp Mediated MDR Reversal | KBv200 and MCF7/adr cells | Dose-dependent sensitization to paclitaxel, vincristine, and doxorubicin | [7] |

Subcellular Distribution

The primary intracellular target of this compound is the KRAS protein, which is localized to the inner surface of the plasma membrane. Therefore, a significant portion of intracellular this compound is expected to be distributed in proximity to the cell membrane to engage with KRAS.

Furthermore, studies on its role in reversing multidrug resistance indicate an interaction with P-glycoprotein, which is also a transmembrane protein.[4] This suggests that this compound is active at the plasma membrane. The exact distribution within other cellular compartments has not been detailed in the available literature.

Signaling Pathway Inhibition

This compound functions by inhibiting the KRAS signaling pathway. Upon entering the cell, it binds to inactive KRAS-GDP, preventing its activation to KRAS-GTP. This, in turn, blocks the downstream activation of the RAF-MEK-ERK (MAPK) and PI3K-AKT signaling cascades, which are crucial for cancer cell proliferation and survival.[2]

Caption: this compound Cellular Mechanism of Action.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cellular uptake and distribution. The following protocols are based on standard techniques and those cited in the literature for studying compounds like this compound.

Caco-2 Permeability Assay

This assay is used to determine the rate of drug transport across a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal epithelium.

Caption: Caco-2 Permeability Assay Workflow.

Protocol:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

-

Compound Addition: A solution of this compound at a known concentration is added to the donor chamber (either apical for absorption or basolateral for efflux).

-

Incubation: The plate is incubated at 37°C.

-

Sampling: At specified time points, aliquots are taken from the receiver chamber.

-

Analysis: The concentration of this compound in the collected samples is quantified using a sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Doxorubicin Accumulation Assay (Flow Cytometry)

This method is used to assess the effect of this compound on the intracellular accumulation of a fluorescent substrate of P-gp, such as doxorubicin.[7]

Caption: Doxorubicin Accumulation Assay Workflow.

Protocol:

-

Cell Culture: Multidrug-resistant (MDR) cells overexpressing P-gp and their parental sensitive counterparts are cultured.

-

Pre-treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control for 3 hours.[7]

-

Doxorubicin Incubation: Doxorubicin, a fluorescent substrate of P-gp, is added to the cell culture medium at a final concentration (e.g., 10 µM) and incubated for an additional 3 hours.[7]

-

Cell Collection: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in PBS.[7]

-

Flow Cytometry: The intracellular fluorescence of doxorubicin is measured using a flow cytometer.

-

Data Analysis: The mean fluorescence intensity, which correlates with the intracellular doxorubicin concentration, is compared between the this compound-treated and control groups.

Conclusion

This compound is a promising pan-KRAS inhibitor with good cellular permeability. While direct quantitative data on its cellular uptake and subcellular distribution are limited, its demonstrated ability to inhibit intracellular KRAS signaling and modulate the function of the P-gp efflux pump confirms its effective entry into and action within cancer cells. The experimental protocols outlined in this guide provide a framework for further detailed investigations into the cellular pharmacokinetics of this compound, which will be crucial for its continued development and clinical application. Future studies employing techniques such as radiolabeling or advanced microscopy could provide more precise quantitative data on its journey to and localization at its intracellular targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Pardon Our Interruption [opnme.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound, a pan-KRAS inhibitor, reverses the P-glycoprotein induced multidrug resistance in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Pan-KRAS Inhibitor BI-2865: A Technical Guide to its Interaction with the Switch I/II Regions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the non-covalent pan-KRAS inhibitor, BI-2865, focusing on its interaction with the switch I/II regions of both wild-type and mutant KRAS. This document details the binding characteristics, mechanism of action, and its effects on downstream signaling pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in crucial cellular signaling pathways, including the MAPK and PI3K pathways, which regulate cell proliferation, differentiation, and survival.[1] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, leading to constitutively active KRAS signaling and uncontrolled cell growth. For many years, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of apparent allosteric binding sites.

The development of covalent inhibitors targeting the KRAS G12C mutation marked a significant therapeutic advancement. However, the majority of KRAS mutations occur at other codons. This has driven the development of "pan-KRAS" inhibitors, such as this compound, which are capable of targeting a broad spectrum of KRAS mutants as well as the wild-type protein.[1][2]

This compound is a potent, non-covalent inhibitor that selectively binds to the inactive, GDP-bound state of KRAS.[1][3] By interacting with a pocket located between the switch I and switch II regions, this compound effectively blocks the interaction between KRAS and the guanine nucleotide exchange factor (GEF) SOS1 (Son of Sevenless 1).[1] This inhibition of nucleotide exchange prevents the loading of GTP, thereby locking KRAS in its inactive conformation and attenuating downstream oncogenic signaling.[1] This guide will delve into the technical details of this compound's interaction with KRAS.

Quantitative Data

The binding affinity and inhibitory activity of this compound have been characterized across various KRAS mutants using multiple biophysical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound to KRAS Variants (Isothermal Titration Calorimetry)

| KRAS Variant | Dissociation Constant (KD) (nM) | Reference |

| Wild-Type (WT) | 6.9 | [4] |

| G12C | 4.5 | [4] |

| G12D | 32 | [4] |

| G12V | 26 | [4] |

| G13D | 4.3 | [4] |

Table 2: Cellular Activity of this compound

| Cell Line Model | Assay Type | IC50 (nM) | Reference |

| BaF3 cells expressing KRAS G12C, G12D, or G12V | Proliferation Assay | ~140 | [4][5] |

| KRAS mutant models | p-ERK Inhibition | ~150 | [3] |

| KRAS mutant models | p-RSK Inhibition | ~70 | [3] |

Mechanism of Action

This compound functions as a protein-protein interaction inhibitor.[1] It binds to a pocket on KRAS that is formed by the switch I and switch II regions when the protein is in its inactive, GDP-bound state. This binding event sterically hinders the interaction of KRAS with SOS1, a key GEF responsible for catalyzing the exchange of GDP for GTP. By preventing this nucleotide exchange, this compound effectively traps KRAS in the "off" state, leading to the inhibition of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway.[1]

References

Foundational Research on BI-2865 in Pancreatic Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational preclinical research on BI-2865, a potent and selective pan-KRAS inhibitor, in the context of pancreatic cancer models. Pancreatic ductal adenocarcinoma (PDAC) is a malignancy characterized by a high prevalence of KRAS mutations, making it a prime candidate for targeted therapies like this compound. This document outlines the mechanism of action of this compound, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for common assays, and visualizes the relevant biological pathways and experimental workflows.

Core Concepts: Mechanism of Action of this compound

This compound is a non-covalent, orally bioavailable small molecule inhibitor that selectively targets the inactive, GDP-bound "OFF" state of both wild-type and mutant KRAS.[1][2] By binding to a conserved pocket in KRAS, this compound prevents the interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby inhibiting the exchange of GDP for GTP and locking KRAS in its inactive conformation.[3] This leads to the suppression of downstream oncogenic signaling pathways, primarily the MAPK/ERK pathway, which is crucial for the proliferation and survival of KRAS-driven cancer cells.[2][4] A key advantage of this compound is its pan-KRAS activity, showing efficacy against multiple KRAS mutations commonly found in pancreatic cancer, including G12D, G12V, and G12C.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound and its analogs in various cancer models, with a focus on pancreatic cancer where data is available.

Table 1: Binding Affinity (Kd) of this compound to Various KRAS Mutants

| KRAS Mutant | Binding Affinity (Kd) in nM |

| KRAS G12C | 4.5 |

| KRAS G13D | 4.3 |

| Wild-Type KRAS | 6.9 |

| KRAS G12V | 26 |

| KRAS G12D | 32 |

Data sourced from MedchemExpress and Selleck Chemicals product information.

Table 2: In Vitro Efficacy (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Status | IC50 (nM) |

| Ba/F3 | Pro-B Cell Line | G12C, G12D, G12V | ~140 |

| HuG1-N | Gastric Adenocarcinoma | WT Amplified (CN=67) | 30.8 |

| HSKT-C | Ovarian Carcinoma | WT Amplified (CN=93) | 44.7 |

| Various NSCLC Cell Lines | Non-Small Cell Lung Cancer | Mutant | 4630 - >100000 |

Data for Ba/F3 cells from MedchemExpress. Data for HuG1-N and HSKT-C from a study on KRAS wild-type amplified models.[5] IC50 values for NSCLC cell lines are for a related pan-KRAS inhibitor, BI-2852, and are provided for context.[6]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental approaches used to evaluate this compound is crucial for understanding its preclinical development. The following diagrams were generated using the Graphviz DOT language.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments used in the foundational research of this compound in pancreatic cancer models. These protocols are based on standard laboratory procedures and information gathered from related research articles. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on pancreatic cancer cell lines and to determine its half-maximal inhibitory concentration (IC50).

Materials:

-

Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed pancreatic cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for MAPK Pathway Inhibition

This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway, such as ERK.

Materials:

-

Pancreatic cancer cells

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed pancreatic cancer cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-GAPDH).

Pancreatic Cancer Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-SCID)

-

Pancreatic cancer cells

-

Matrigel (optional)

-

This compound

-

Vehicle solution (e.g., 0.5% Natrosol)[7]

-

Calipers

-

Animal balance

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or a related in vivo-optimized compound like BI-2493 orally via gavage at a predetermined dose and schedule (e.g., 30 mg/kg, twice daily).[7] The control group receives the vehicle solution.

-

Measurement of Tumor Volume and Body Weight: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).

Conclusion

This compound represents a promising therapeutic agent for pancreatic cancer due to its pan-KRAS inhibitory activity. The foundational research in preclinical models has demonstrated its ability to bind to various KRAS mutants, inhibit downstream signaling, and suppress tumor growth in vitro and in vivo. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on KRAS-targeted therapies for pancreatic cancer. Further investigation into combination therapies and mechanisms of resistance will be crucial for the clinical translation of this compound and other pan-KRAS inhibitors.

References

- 1. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pardon Our Interruption [opnme.com]

- 4. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pan-KRAS Inhibitors BI-2493 and this compound Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for BI-2865 In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-2865 is a potent, non-covalent pan-KRAS inhibitor that targets the inactive, GDP-bound state of both wild-type and various mutant forms of KRAS, a key signaling protein frequently mutated in cancer.[1][2] By binding to the switch-II pocket of KRAS, this compound prevents the interaction with guanine nucleotide exchange factors (GEFs) like SOS1, thereby inhibiting the exchange of GDP for GTP and locking KRAS in its inactive state. This leads to the suppression of downstream signaling pathways, such as the MAPK and PI3K pathways, which are crucial for cell proliferation and survival.[3] These application notes provide a detailed protocol for assessing the in vitro cell viability of cancer cell lines treated with this compound using a colorimetric MTT assay.

Mechanism of Action

This compound is a pan-KRAS inhibitor that binds to wild-type KRAS and a wide range of KRAS mutants, including G12C, G12D, G12V, and G13D.[1][4] Its inhibitory action is selective for KRAS over other RAS isoforms like HRAS and NRAS.[2] The inhibition of KRAS activation leads to a blockade of downstream signaling cascades, ultimately resulting in reduced cell proliferation, particularly in cancer cells that are dependent on KRAS signaling.[2]

Data Presentation

The anti-proliferative activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | KRAS Status | This compound IC50 (nM) |

| BaF3 | Pro-B | Engineered to express KRAS G12C, G12D, or G12V | ~140 (mean)[1] |

| HuG1-N | Gastric Adenocarcinoma | Wild-Type Amplified (CN=67) | 30.8[5] |

| HSKT-C | Ovarian Carcinoma | Wild-Type Amplified (CN=93) | 44.7[5] |

Experimental Protocols

In Vitro Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound (stock solution in DMSO)

-

Selected cancer cell lines (e.g., HuG1-N, HSKT-C)

-

Complete cell culture medium (specific to the cell line)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

96-well flat-bottom sterile microplates

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell lines in their recommended complete medium until they reach approximately 80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh complete medium and perform a cell count to determine the cell concentration.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be from 0.1 nM to 10 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Assay:

-

After the 72-hour incubation, carefully remove the medium containing the compound.

-

Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

After the incubation, carefully remove the MTT solution.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Subtract the average absorbance of the no-cell control wells from all other absorbance values.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

-

Mandatory Visualization

Caption: this compound inhibits the KRAS signaling pathway.

Caption: Experimental workflow for the this compound cell viability assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | pan-KRAS inhibitor | Probechem Biochemicals [probechem.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Pan-KRAS Inhibitors BI-2493 and this compound Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Treating Colorectal Cancer (CRC) Organoids with BI-2865

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BI-2865, a pan-KRAS inhibitor, in the treatment of colorectal cancer (CRC) organoids. This document outlines the mechanism of action, effective concentrations, and detailed protocols for drug sensitivity and viability assays.

Introduction

This compound is a potent, non-covalent inhibitor that targets the GDP-bound, inactive state of both wild-type and a broad spectrum of mutant KRAS proteins.[1][2][3] By binding to the switch I/II pocket, this compound prevents the nucleotide exchange process required for KRAS activation, thereby inhibiting downstream oncogenic signaling pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[1][2][4] This inhibitory action is selective for KRAS, with minimal effect on HRAS or NRAS.[3][5] Given that KRAS mutations are prevalent in approximately 40% of colorectal cancers, this compound presents a promising therapeutic agent for a significant subset of CRC patients.[4][6] Patient-derived organoids (PDOs) offer a physiologically relevant 3D in vitro model system to assess the efficacy of targeted therapies like this compound.[7]

Quantitative Data Summary

The following tables summarize the reported binding affinities and effective concentrations of this compound for inhibiting CRC organoids with various KRAS mutation statuses.

Table 1: Binding Affinity (Kd) of this compound for various KRAS mutants

| KRAS Mutant | Binding Affinity (Kd) in nM |

| Wild-Type (WT) | 6.9 |

| G12C | 4.5 |

| G12D | 32 |

| G12V | 26 |

| G13D | 4.3 |

This data indicates the high affinity of this compound for both wild-type and several common KRAS mutants.

Table 2: IC50 Values of this compound in CRC Organoids

| CRC Organoid Line | KRAS Mutation Status | IC50 (µM) |

| CRC1-Org | G12D | ~1-10 |

| CRC16-Org | G12D | ~1-10 |

| CRC27-Org | WT | >10 |

| CWH22 | Not Specified | >10 |

| CLM22 | Not Specified | >10 |

Data adapted from a study on patient-derived CRC organoids, demonstrating the sensitivity of KRAS-mutant organoids to this compound.[8]

Signaling Pathways and Experimental Workflows

Figure 1: Mechanism of action of this compound in the KRAS signaling pathway. Figure 2: Experimental workflow for this compound treatment of CRC organoids.

Experimental Protocols

1. Culture of Patient-Derived CRC Organoids

This protocol is a general guideline and may require optimization based on the specific organoid line.

Materials:

-

Advanced DMEM/F-12 medium

-

HEPES buffer

-

GlutaMAX supplement

-

N-2 and B-27 supplements

-

N-acetylcysteine

-

Nicotinamide

-

Human Epidermal Growth Factor (EGF)

-

Noggin

-

R-spondin-1

-

A83-01 (TGF-β inhibitor)

-

SB202190 (p38 inhibitor)

-

Y-27632 (ROCK inhibitor)

-

Primocin

-

Matrigel (growth factor reduced)

-

Cell Recovery Solution

Procedure:

-

Thawing Cryopreserved Organoids: Thaw the vial of organoids rapidly in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing basal culture medium. Centrifuge at 300 x g for 5 minutes.

-

Embedding in Matrigel: Resuspend the organoid pellet in Matrigel on ice. Dispense 50 µL domes of the Matrigel-organoid suspension into a pre-warmed 24-well plate.

-

Polymerization and Culture: Incubate the plate at 37°C for 15-20 minutes to polymerize the Matrigel. Gently add 500 µL of complete organoid culture medium to each well.

-

Maintenance: Culture the organoids at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days.

-

Passaging: When organoids become dense, passage them by first dissolving the Matrigel dome using Cell Recovery Solution. Mechanically dissociate the organoids and re-plate in fresh Matrigel as described above.

2. This compound Drug Sensitivity and Viability Assay

Materials:

-

Established CRC organoid cultures

-

This compound (powder or stock solution in DMSO)

-

96-well clear bottom, black-walled plates

-

Matrigel

-

CellTiter-Glo® 3D Cell Viability Assay kit

-

Plate reader with luminescence detection capabilities

-

Microscope for imaging

Procedure:

-

Organoid Seeding:

-

Harvest and dissociate organoids into small clusters or single cells.

-

Count the cells/clusters and resuspend in Matrigel at a concentration to achieve approximately 100-200 organoids per 50 µL dome.

-

Seed 50 µL of the Matrigel-organoid suspension into the center of each well of a 96-well plate.

-

Incubate at 37°C for 20-30 minutes to solidify the Matrigel.

-

Add 100 µL of complete organoid culture medium to each well.

-

-

This compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a DMSO-only vehicle control.

-

After 24-48 hours of organoid recovery post-seeding, carefully remove the existing medium and replace it with 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation and Imaging:

-

Incubate the plate at 37°C, 5% CO2 for 72 to 120 hours.

-

Monitor organoid morphology and growth daily using a brightfield microscope. Capture images before and after treatment.

-

-

Cell Viability Assessment (CellTiter-Glo® 3D Assay):

-

Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

-

Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

-